molecular formula C15H31N3O2 B13158713 Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate

Cat. No.: B13158713
M. Wt: 285.43 g/mol
InChI Key: GUPRDHRPCWJYSH-UHFFFAOYSA-N
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Description

This compound belongs to the class of tert-butyl piperidine carboxylates, which are frequently employed as intermediates in pharmaceutical synthesis due to their versatility in introducing amine-protecting groups and facilitating subsequent functionalization. The structure features a piperidine ring with dual substitutions: an aminomethyl group and a methyl(propyl)amino group at the 4-position, protected by a tert-butyloxycarbonyl (Boc) group.

Properties

Molecular Formula

C15H31N3O2

Molecular Weight

285.43 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H31N3O2/c1-6-9-17(5)15(12-16)7-10-18(11-8-15)13(19)20-14(2,3)4/h6-12,16H2,1-5H3

InChI Key

GUPRDHRPCWJYSH-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1(CCN(CC1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

Preparation Methods

Preparation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Key Intermediate)

  • Starting Material: Boc-protected piperidine derivatives.
  • Typical Procedure:
    • React piperidine with tert-butyl chloroformate (Boc2O) in the presence of a base (e.g., triethylamine) in dichloromethane at 0 °C to room temperature to form the Boc-protected piperidine.
    • Hydroxymethylation at the 4-position can be achieved by lithiation or substitution reactions.
  • Yield: Often reported yields are around 60–74% depending on conditions and purification.

Conversion of Hydroxymethyl to Aminomethyl Group

  • Method:
    • Activation of the hydroxyl group as a leaving group (e.g., conversion to bromide or tosylate) followed by nucleophilic substitution with ammonia or amines.
    • Alternatively, Mitsunobu reaction conditions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine with phthalimide, followed by hydrazinolysis to release the primary amine.
  • Reaction Conditions:
    • Mitsunobu reaction typically performed in tetrahydrofuran (THF) at 0–25 °C for 12–24 hours.
    • Hydrazine treatment in ethanol at room temperature for 2 hours to remove phthalimide protecting group.
  • Yields:
    • Mitsunobu step: 60–70%
    • Hydrazinolysis: ~76%.

Protection and Purification

  • The tert-butyl carbamate (Boc) group remains intact throughout these steps to protect the piperidine nitrogen.
  • Purification is commonly achieved by silica gel column chromatography using mixtures of hexane/ethyl acetate or petroleum ether/ethyl acetate.
  • Final compounds are characterized by NMR (1H, 13C), LC-MS, and sometimes elemental analysis.

Representative Reaction Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc Protection Piperidine + Boc2O, NEt3, CH2Cl2, 0 °C to rt Quantitative Formation of tert-butyl piperidine-1-carboxylate
2 Hydroxymethylation Lithiation or substitution, followed by quench ~60–74 Formation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
3 Mitsunobu Reaction DIAD, triphenylphosphine, phthalimide, THF, 0–25 °C, 12–24h 60–70 Conversion of hydroxyl to phthalimidomethyl intermediate
4 Hydrazinolysis Hydrazine monohydrate, ethanol, rt, 2 h ~76 Release of 4-(aminomethyl) group
5 Reductive Amination/Alkylation Methylpropyl aldehyde or halide, NaBH3CN or catalytic hydrogenation, inert atmosphere 50–80 Introduction of methyl(propyl)amino substituent at 4-position

Analytical and Spectroscopic Data

  • NMR Spectroscopy:

    • 1H NMR typically shows characteristic signals for the tert-butyl group (singlet ~1.4 ppm), piperidine ring protons (multiplets 1.2–3.5 ppm), and aminomethyl substituents (doublets or multiplets around 2.5–3.5 ppm).
    • 13C NMR confirms Boc carbonyl (~155 ppm), tert-butyl carbons (~28 ppm), and substituted carbons on the piperidine ring.
  • Mass Spectrometry:

    • LC-MS confirms molecular ion peaks consistent with the expected molecular weight minus the Boc group or with protonated molecular ions (M+H)+.
  • Purity:

    • Typically >95% by HPLC after chromatographic purification.

Summary and Considerations

  • The synthesis of This compound relies on well-established piperidine chemistry, Boc protection strategies, and nucleophilic substitution or reductive amination techniques.
  • Mitsunobu reaction followed by hydrazinolysis is a key method for converting hydroxymethyl intermediates into aminomethyl groups with good yields and selectivity.
  • Introduction of the methyl(propyl)amino substituent requires careful control of reaction conditions to avoid over-alkylation or side reactions.
  • Analytical data such as NMR and LC-MS are essential for confirming structure and purity.
  • The described methods are supported by multiple patent disclosures and peer-reviewed synthetic reports, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a tool for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Applications in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Structurally analogous compounds differ primarily in the substituents at the 4-position of the piperidine ring. Key examples include:

Compound Name Substituents at 4-Position Key Structural Features
Target Compound Methyl(propyl)amino + aminomethyl Balanced lipophilicity and hydrogen-bonding potential; Boc protection enhances stability
tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate 2-Methoxybenzyl + aminomethyl Aromatic benzyl group increases π-π stacking potential; methoxy enhances polarity
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate Fluorine + aminomethyl Fluorine atom improves metabolic stability and electronegativity
tert-Butyl 4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate Amide-linked aromatic moiety Amide bond introduces rigidity; chloro and methoxy groups modulate receptor interactions
tert-Butyl 4-[[4-(aminomethyl)phenyl]methoxy]piperidine-1-carboxylate Benzyloxy + aminomethyl Benzyloxy group enhances lipophilicity; aminomethyl aids in solubility

Key Observations :

  • Lipophilicity: The methyl(propyl)amino group in the target compound provides moderate lipophilicity, whereas fluorinated (e.g., BP 30382) or benzyloxy-substituted (e.g., ) derivatives exhibit higher logP values.
  • Electronic Effects : Electron-withdrawing groups like fluorine (BP 30382) increase polarity and metabolic stability, while electron-donating groups (e.g., methoxy in ) enhance resonance stabilization.
  • Steric Hindrance : Bulky substituents (e.g., 2-methoxybenzyl in ) may reduce enzymatic degradation but limit binding to compact active sites.

Physicochemical Properties

Property Target Compound tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate tert-Butyl 4-(2-methoxybenzyl) analog
Molecular Weight (g/mol) ~327 (estimated) 277.36 320.43
logP (Predicted) 2.1–2.5 1.8–2.0 3.0–3.5
Solubility (mg/mL) Moderate in DCM/EtOAc High in DMF Low in water, high in DMSO

Biological Activity

Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate, also known by its CAS number 871115-32-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₁H₂₃N₃O₂
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 871115-32-1
  • Structural Characteristics : The compound features a piperidine ring with an aminomethyl group and a tert-butyl ester, which contributes to its lipophilicity and potential bioactivity.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Certain piperidine derivatives have been evaluated for their ability to induce cell death via mechanisms such as apoptosis and methuosis (a form of cell death characterized by large vacuole formation). For example, modifications at specific positions on the piperidine ring have been shown to significantly alter biological activity, enhancing cytotoxicity against various cancer cell lines . This suggests that this compound could be explored further for its anticancer potential.

The biological activity of this compound may be attributed to several mechanisms:

  • Microtubule Disruption : Some related compounds disrupt microtubule polymerization, leading to mitotic arrest in cancer cells. This mechanism is critical for the development of new anticancer agents .
  • Inhibition of Key Enzymes : Certain piperidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDK9-mediated RNA polymerase II transcription, these compounds can downregulate anti-apoptotic proteins like Mcl-1 .
  • Targeted Protein Degradation : The compound's structure makes it suitable for applications in PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes bifunctional molecules to promote the degradation of specific proteins involved in disease processes .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated that piperidine derivatives can effectively inhibit MRSA at concentrations as low as 0.78 μg/mL .
Study BEvaluated the cytotoxic effects of piperidine compounds on GBM cells, revealing significant cell death through microtubule disruption .
Study CInvestigated the use of piperidine-based PROTACs for targeted protein degradation, highlighting their potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology: The synthesis typically involves multi-step nucleophilic substitutions and protecting group strategies. For example, intermediates like tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: 871115-32-1) are reacted with methyl(propyl)amine under basic conditions (e.g., K₂CO₃ in DMF at room temperature for 48 hours) . Yield optimization requires controlled stoichiometry, inert atmospheres, and purification via silica gel chromatography with gradients of DCM/ethyl acetate .
  • Key Variables: Temperature, solvent polarity (DMF vs. THF), and choice of base (e.g., NaH vs. Et₃N) significantly affect regioselectivity and byproduct formation .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical Techniques:

  • LC-MS: Confirm molecular weight ([M+H]⁺ expected at m/z ~316.4) and detect impurities .
  • ¹H/¹³C NMR: Key signals include tert-butyl protons (δ ~1.4 ppm), piperidine carbamate (δ ~154 ppm), and methyl/propyl amine groups (δ 2.5–3.0 ppm) .
  • FTIR-ATR: Validate carbamate C=O stretching (~1670 cm⁻¹) and NH₂/NH bending (~1600 cm⁻¹) .

Q. What are the stability and storage requirements for this compound?

  • Stability: The compound is stable under inert conditions (argon/nitrogen) at -20°C but degrades in the presence of strong oxidizers or moisture .
  • Handling: Use desiccants and amber vials to prevent photodegradation. Reactivity with aldehydes or ketones necessitates isolation from carbonyl-containing reagents .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variations) alter biological activity or binding affinity?

  • Case Study: Replacing the propyl group with cyclopropyl (as in tert-butyl 4-cyclopropyl analogs) enhances metabolic stability but reduces solubility . Computational modeling (e.g., molecular docking with PDEδ or 5-HT₄R) predicts steric and electronic effects of substituents .
  • Experimental Validation: Synthesize derivatives via reductive amination or Suzuki coupling and compare IC₅₀ values in enzyme assays .

Q. What strategies resolve contradictions in reported toxicity or reactivity data?

  • Example: Discrepancies in GHS classification (e.g., "not classified" in some studies vs. warnings for respiratory irritation in others ) may arise from batch impurities or assay sensitivity.
  • Resolution: Conduct batch-specific impurity profiling (HPLC-TOF) and repeat toxicity assays (e.g., Ames test or zebrafish models) under standardized protocols .

Q. How can researchers optimize this compound’s role in PROTACs (Proteolysis-Targeting Chimeras)?

  • Design Principles: The piperidine carbamate serves as a linker between E3 ligase ligands (e.g., thalidomide analogs) and target proteins. Adjusting linker length (e.g., adding polyethylene glycol spacers) improves cellular permeability .
  • Validation: Measure ubiquitination efficiency via Western blot and degradation kinetics (DC₅₀) in cancer cell lines .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Centers: The 4-aminomethyl group introduces stereochemical complexity. Asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation) is required to avoid racemization .
  • Scale-Up Risks: Exothermic reactions during Boc deprotection (using TFA) require controlled addition rates and temperature monitoring to prevent side reactions .

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